molecular formula C19H17ClN4O2 B2863760 1-(2-Chloro-4-methylphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea CAS No. 1206985-19-4

1-(2-Chloro-4-methylphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea

Cat. No. B2863760
CAS RN: 1206985-19-4
M. Wt: 368.82
InChI Key: RTTMZFYLVITRDB-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea, also known as CP-673451, is a small molecule inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and cardiovascular diseases.

Scientific Research Applications

Corrosion Inhibition : Urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for metals in acidic solutions. Studies have shown that certain urea derivatives can form a protective layer on metal surfaces, preventing corrosion. This application is crucial for extending the lifespan of metal components in industrial settings (Mistry, Patel, Patel, & Jauhari, 2011).

Chemical Synthesis and Reactions : Urea derivatives are also explored for their role in chemical synthesis and reactions. They can participate in various organic transformations, contributing to the synthesis of complex organic compounds. This includes the formation of heterocyclic compounds and the study of their stereochemistry and reactivity (Mørkved, 1986).

Biological Activity : Some urea derivatives exhibit biological activities, such as cytokinin-like effects, which can influence plant growth and development. Research in this area explores the potential of these compounds in agricultural applications to enhance crop yield and health (Ricci & Bertoletti, 2009).

Material Science : In material science, urea derivatives are investigated for their potential in creating novel materials with unique properties. This includes their use in solid-phase synthesis and as components in complex molecular structures (Hamuro, Marshall, & Scialdone, 1999).

properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-[3-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c1-12-6-8-17(16(20)10-12)22-19(25)21-14-4-3-5-15(11-14)26-18-9-7-13(2)23-24-18/h3-11H,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTMZFYLVITRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC(=CC=C2)OC3=NN=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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